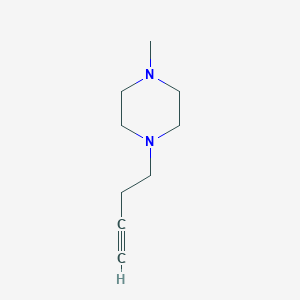

1-(3-Butynyl)-4-methyl-piperazine

Vue d'ensemble

Description

The compound seems to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-(3-Butynyl)-4-methyl-” part suggests that it has a butynyl group (a four-carbon chain with a triple bond) and a methyl group (a single carbon atom with three hydrogen atoms) attached to the piperazine ring.

Molecular Structure Analysis

The molecular structure would be based on the piperazine ring, with the butynyl and methyl groups attached at the 1 and 4 positions of the ring, respectively. The exact structure and the positions of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

The chemical reactions that “1-(3-Butynyl)-4-methyl-piperazine” can undergo would depend on its exact molecular structure. Piperazine derivatives are known to participate in various chemical reactions, especially those involving the nitrogen atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact molecular structure of the compound. These properties could be predicted using computational chemistry methods if the exact structure is known .Applications De Recherche Scientifique

Antidepressant and Antianxiety Properties

1-(3-Butynyl)-4-methyl-piperazine derivatives have shown promising results in the field of mental health. In a study, novel derivatives demonstrated significant antidepressant and antianxiety activities. The antidepressant activities were investigated through behavioral despair tests, and the antianxiety activities were assessed using the plus maze method. The compounds particularly reduced the duration of immobility times, a marker of antidepressant activity, and exhibited significant antianxiety effects (Kumar et al., 2017).

Antimicrobial and Enzyme Inhibition

The compound has also been explored for its antimicrobial properties. In one study, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine was synthesized and tested against various bacterial strains. The compound exhibited significant antibacterial efficacies and was also found to inhibit biofilm formation, outperforming the reference drug Ciprofloxacin in some cases. Additionally, it showed potential as an inhibitor for the enzyme MurB (Mekky & Sanad, 2020).

Anticancer and Binding Characteristics

Certain derivatives of this compound have been investigated for their anticancer properties. A study focusing on the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) found it to have good anticancer activity. The binding dynamics were expounded by various spectroscopic methods, indicating the compound's potential in understanding the pharmacokinetic mechanisms of drugs (Karthikeyan et al., 2015).

Antioxidant Properties

The antioxidant potential of this compound derivatives has been explored. A study synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin and found it to have potential as an antioxidant. The compound showed promising results in DPPH (1,1-diphenyl-2 picrylhydrazyl) free radical method, indicating its capability to act as an antioxidant (Prabawati, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-but-3-ynyl-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-3-4-5-11-8-6-10(2)7-9-11/h1H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBWIJDICIGGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

388121-83-3 | |

| Record name | 1-(but-3-yn-1-yl)-4-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2797486.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2797487.png)

![4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2797492.png)

![N-(3-chlorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2797501.png)

![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)